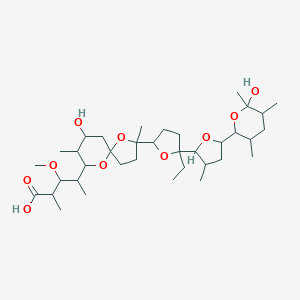

26-Deoxymonensin A

Description

26-Deoxymonensin A is a semi-synthetic derivative of the polyether ionophore Monensin A, a well-characterized antibiotic produced by Streptomyces cinnamonensis. The compound is generated through targeted genetic manipulation of the parent strain, specifically by blocking the oxygenation step at the C26 position, resulting in the absence of a hydroxyl group at this site . This structural modification alters its physicochemical and biological properties compared to Monensin A.

Monensin A is widely used in veterinary medicine for its anticoccidial and growth-promoting effects, primarily due to its ability to transport monovalent cations (e.g., Na⁺, K⁺) across cell membranes.

Properties

CAS No. |

122576-59-4 |

|---|---|

Molecular Formula |

C36H62O10 |

Molecular Weight |

654.9 g/mol |

IUPAC Name |

4-[2-[5-ethyl-5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid |

InChI |

InChI=1S/C36H62O10/c1-11-35(31-20(3)17-26(42-31)28-19(2)16-21(4)34(9,40)44-28)13-12-27(43-35)33(8)14-15-36(46-33)18-25(37)22(5)30(45-36)23(6)29(41-10)24(7)32(38)39/h19-31,37,40H,11-18H2,1-10H3,(H,38,39) |

InChI Key |

GORGDRGXUKJXOM-UHFFFAOYSA-N |

SMILES |

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(C)O)C)C)C |

Canonical SMILES |

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(C)O)C)C)C |

Synonyms |

1,6-Dioxaspiro[4.5]decane Monensin deriv.; 26-Deoxymonensin |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Monensin A

The primary distinction between 26-Deoxymonensin A and Monensin A lies in the absence of a hydroxyl group at position C24. This modification reduces the compound’s polarity and alters its ion-binding affinity.

Table 1: Key Properties of this compound vs. Monensin A

| Property | This compound | Monensin A |

|---|---|---|

| Molecular Formula | C₃₆H₆₂O₁₀ | C₃₆H₆₂O₁₁ |

| Molecular Weight | 678.87 g/mol | 694.87 g/mol |

| Hydroxyl Group at C26 | Absent | Present |

| Ion Selectivity | Moderate Na⁺ affinity | High Na⁺ affinity |

| Antibacterial Activity | Reduced efficacy | Potent activity |

| Toxicity (LD₅₀, mice) | ~50 mg/kg | ~25 mg/kg |

Key Findings :

- Ionophoric Activity: The absence of the C26 hydroxyl group disrupts hydrogen bonding critical for stabilizing cation complexes, leading to weaker Na⁺ transport efficiency .

- Antibacterial Efficacy : this compound exhibits a 4-fold higher minimum inhibitory concentration (MIC) against Staphylococcus aureus compared to Monensin A (2 µg/mL vs. 0.5 µg/mL), indicating reduced potency .

Comparison with Other Deoxy Derivatives

Other deoxygenated analogs of Monensin A, such as 5-Deoxymonensin and 14-Deoxymonensin, have been synthesized to study structure-activity relationships. These derivatives highlight the importance of specific hydroxyl groups in ion binding and antimicrobial activity:

- 5-Deoxymonensin : Lacks the C5 hydroxyl, resulting in complete loss of antibacterial activity, emphasizing the critical role of this group in cation coordination.

- 14-Deoxymonensin : Retains partial activity (MIC = 1 µg/mL against S. aureus), suggesting that the C14 hydroxyl is less critical than C26 for function .

Comparison with Non-Polyether Ionophores

While structurally distinct from polyethers like Monensin A, compounds such as Salinomycin and Narasin share ionophoric functions. However, this compound differs in:

- Mechanism: Targets Na⁺ specifically, whereas Salinomycin preferentially transports K⁺.

- Applications: Salinomycin is used in poultry, whereas this compound remains a research tool for probing ionophore biosynthesis.

Q & A

Q. What methodologies enable the study of this compound’s metabolic stability in vivo, and how do structural modifications influence its pharmacokinetic profile?

- Methodological Answer: Radiolabel (e.g., ) the compound for tracer studies in rodent models. Use UPLC-QTOF-MS to identify metabolites in plasma and liver microsomes. Compare half-life () and clearance rates between parent and modified analogs .

Guidelines for Addressing Data Contradictions

- Statistical Frameworks : Apply Bayesian meta-analysis to reconcile conflicting bioactivity data, incorporating prior probabilities from analogous compounds .

- Experimental Replication : Use harmonized protocols (e.g., OECD guidelines) across labs to minimize variability in cytotoxicity assessments .

- Mechanistic Validation : Combine orthogonal techniques (e.g., ITC + crystallography) to confirm hypotheses derived from indirect assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.